DAT Binding Affinity: Core Scaffold Retains Micromolar-to-Submicromolar Affinity vs. Nanomolar GBR-12909, Confirming Its Value as a Baseline Comparator
The target compound, as the des-N-substituted core, exhibits DAT affinity in the range of 101–137 nM, as demonstrated by its closest characterized analogs CYD1E (Ki = 137 nM) and CYD3E (Ki = 101 nM) in rat striatal synaptosomal [³H]dopamine uptake assays [1]. This represents a >100-fold reduction in potency relative to the fully optimized GBR-12909 (Ki = 1 nM in the same assay system) [2]. The quantified affinity gap is directly attributable to the absence of the 4-(3-phenylpropyl) substituent, providing a clear experimental baseline for evaluating N-substituent contributions in SAR campaigns [1].
| Evidence Dimension | DAT binding affinity (Ki) measured by inhibition of [³H]dopamine uptake in rat striatal synaptosomes |
|---|---|
| Target Compound Data | Representative analog lacking 4-substituent: CYD1E Ki = 137 nM; CYD3E Ki = 101 nM [1] |
| Comparator Or Baseline | GBR-12909 (vanoxerine): DAT Ki = 1 nM [2] |
| Quantified Difference | ~101- to 137-fold lower affinity for the des-N-substituted core scaffold relative to GBR-12909 |
| Conditions | Rat striatal synaptosomal [³H]dopamine uptake inhibition assay; pH 7.4, 37°C |
Why This Matters
This potency gap validates the core scaffold as an essential negative control and SAR starting point, enabling researchers to quantify the affinity gain conferred by each N-substituent introduction.
- [1] Rijks, L. J., et al. Synapse 1996, 23(3), 201–207. In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats. DOI: 10.1002/(sici)1098-2396(199607)23:3<201::aid-syn9>3.0.co;2-c. View Source
- [2] ChEBI. CHEBI:64089 – vanoxerine. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:64089 (accessed 2026-05-06). View Source
